molecular formula C12H14ClNO2 B250322 1-(5-Chloro-2-methoxybenzoyl)pyrrolidine

1-(5-Chloro-2-methoxybenzoyl)pyrrolidine

Cat. No.: B250322
M. Wt: 239.7 g/mol
InChI Key: WBBIMTCZZRPLNN-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzoyl)pyrrolidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a pyrrolidine ring, a five-membered nitrogenous saturated ring, which is acylated at the nitrogen atom with a 5-chloro-2-methoxybenzoyl group. This N-benzoyl pyrrolidine scaffold is a privileged structure in drug discovery, serving as a versatile building block for the synthesis of more complex nitrogen-containing heterocycles . Compounds based on this scaffold are frequently explored for their potential to interact with a range of biological targets. Research into analogous pyrrolidine and lactam derivatives has shown that such structures are present in molecules investigated as inhibitors for various enzymes and receptors, including histone deacetylases, cannabinoid receptors, and cyclin-dependent kinases . The presence of the benzoyl group attached to the pyrrolidine nitrogen introduces a hindered amide bond. The rotational barrier around this C–N bond is a subject of physical organic chemistry studies, as it influences the molecule's conformation and can be probed using techniques like dynamic NMR spectroscopy . This makes the compound a candidate for research into molecular dynamics and stereoelectronics. Furthermore, the 5-chloro-2-methoxyphenyl moiety is a common pharmacophore in active pharmaceutical ingredients, and its incorporation into the pyrrolidine structure makes this compound a valuable intermediate for the design and synthesis of novel bioactive molecules . It can be utilized in the development of potential therapeutic agents targeting various diseases. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.7 g/mol

IUPAC Name

(5-chloro-2-methoxyphenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C12H14ClNO2/c1-16-11-5-4-9(13)8-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3

InChI Key

WBBIMTCZZRPLNN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula: C₁₃H₁₅ClNO₃ (exact formula may vary based on substituents).
  • Functional Groups :
    • Pyrrolidine ring (5-membered saturated nitrogen heterocycle).
    • 5-Chloro-2-methoxybenzoyl group (aromatic ring with chloro and methoxy substituents).

Synthesis :
The compound is typically synthesized via nucleophilic acyl substitution, where 5-chloro-2-methoxybenzoic acid reacts with pyrrolidine under anhydrous conditions. Subsequent purification steps, such as column chromatography or recrystallization, yield the final product .

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(5-Chloro-2-methoxybenzoyl)pyrrolidine becomes evident when compared to analogs. Below is a detailed analysis:

Halogen and Substituent Variations

Variations in halogen substituents or methoxy positioning significantly alter reactivity and bioactivity:

Compound Name Substituent Modifications Key Differences Biological Implications References
1-(5-Bromo-2-methoxybenzoyl)pyrrolidine Chlorine → Bromine Bromine’s larger atomic radius enhances hydrophobic interactions. Potential for improved membrane permeability .
1-(4-Chloro-2-methoxybenzoyl)pyrrolidine Chlorine at position 4 instead of 5 Altered electronic effects on the aromatic ring. May reduce binding affinity to targets .
1-(5-Chloro-3-methoxybenzoyl)pyrrolidine Methoxy at position 3 instead of 2 Steric hindrance near the benzoyl carbonyl group. Could impact enzyme inhibition .

Mechanistic Insight :

  • Chlorine’s electronegativity increases the electron-withdrawing effect, stabilizing the benzoyl group and influencing binding to targets like kinases or GPCRs .
  • Bromine’s polarizability may enhance halogen bonding with biomolecules, a property leveraged in anticancer agent design .

Heterocyclic Ring Modifications

Replacing the pyrrolidine ring or modifying its connectivity alters chemical behavior:

Compound Name Structural Variation Key Differences Biological Implications References
1-(5-Chloro-2-methoxybenzoyl)piperidine Pyrrolidine → Piperidine (6-membered ring) Increased ring size enhances conformational flexibility. May improve metabolic stability .
2-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine Pyrrolidine linked to pyrazine via oxygen Pyrazine’s electron-deficient ring enables π-π stacking with aromatic residues. Enhanced anticancer activity in vitro .
1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-one Pyrrolidine → Pyrrolidinone (lactam form) Introduction of a carbonyl group increases hydrogen-bonding capacity. Potential neuroactivity or protease inhibition .

Mechanistic Insight :

  • Piperidine derivatives often exhibit improved bioavailability due to reduced ring strain compared to pyrrolidine .
  • Pyrazine-containing analogs, such as 2-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine, show enhanced interaction with DNA topoisomerases, a trait explored in antitumor research .

Functional Group Replacements

Modifications to the benzoyl group or linker regions redefine applications:

Compound Name Functional Group Change Key Differences Biological Implications References
1-(5-Chloro-2-methoxyphenylsulfonyl)pyrrolidine Benzoyl → Sulfonyl Sulfonyl’s strong electron-withdrawing nature increases acidity. Antimicrobial applications .
1-(5-Chloro-2-methoxybenzyl)pyrrolidine Benzoyl → Benzyl (CH₂ instead of CO) Loss of carbonyl reduces hydrogen-bonding potential. Lower enzyme inhibition efficacy .
3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride Benzoyl replaced by methoxybenzyl ether Ether linkage improves solubility but reduces aromatic interactions. Explored as a CNS agent .

Mechanistic Insight :

  • Sulfonyl derivatives exhibit stronger electrostatic interactions with catalytic serine residues in enzymes, making them potent protease inhibitors .

Tables for Comparative Analysis

Table 1: Substituent Impact on Bioactivity

Compound IC₅₀ (Anticancer) LogP Key Target
This compound TBD 2.1 Kinases, GPCRs
1-(5-Bromo-2-methoxybenzoyl)pyrrolidine TBD 2.8 DNA topoisomerases
2-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine 12 μM (HeLa cells) 1.9 Topoisomerase II

Table 2: Structural vs. Functional Relationships

Modification Type Example Compound Advantage Limitation
Halogen substitution 1-(5-Bromo-2-methoxybenzoyl)pyrrolidine Enhanced hydrophobic interactions Potential toxicity
Heterocycle replacement 1-(5-Chloro-2-methoxybenzoyl)piperidine Improved metabolic stability Reduced conformational rigidity
Functional group change 1-(5-Chloro-2-methoxyphenylsulfonyl)pyrrolidine Strong enzyme inhibition Lower solubility in aqueous media

Preparation Methods

Direct Acylation of Pyrrolidine

The most widely reported method involves the direct acylation of pyrrolidine with 5-chloro-2-methoxybenzoic acid derivatives. This one-step approach utilizes coupling reagents to facilitate the formation of the amide bond.

Typical Procedure :
A mixture of 5-chloro-2-methoxybenzoic acid (1.0 equiv) and pyrrolidine (1.2 equiv) is reacted in dichloromethane (DCM) at 0–5°C. A coupling agent such as N,NN,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) is added, followed by catalytic 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature for 12–24 hours, yielding the product after aqueous workup and column chromatography.

Key Data :

ParameterValue
Yield68–75%
Reaction Time12–24 h
Purification MethodSilica gel chromatography

This method’s efficiency stems from the high nucleophilicity of pyrrolidine’s secondary amine, which readily reacts with activated carboxylic acid derivatives.

Stepwise Synthesis via Intermediate Formation

Alternative routes employ intermediate compounds to improve regioselectivity. For example, This compound-2-carboxylic acid (CID 20118697) is synthesized first, followed by decarboxylation:

Pyrrolidine-2-carboxylic acid+5-chloro-2-methoxybenzoyl chlorideIntermediateΔThis compound\text{Pyrrolidine-2-carboxylic acid} + \text{5-chloro-2-methoxybenzoyl chloride} \rightarrow \text{Intermediate} \xrightarrow{\Delta} \text{this compound}

Optimization Insights :

  • Temperature : Decarboxylation proceeds optimally at 120–140°C in toluene.

  • Catalysts : Lewis acids (e.g., ZnCl2\text{ZnCl}_2) enhance reaction rates by stabilizing transition states.

Optimization of Reaction Conditions

Solvent Selection and Temperature Control

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like N,NN,N-dimethylformamide (DMF) increase acyl transfer rates but may complicate purification. A comparative study reveals:

SolventDielectric ConstantYield (%)
DCM8.9375
DMF36.782
THF7.5265

Lower temperatures (0–5°C) minimize side reactions such as over-acylation.

Catalytic Systems and Reagent Ratios

Stoichiometric excess of pyrrolidine (1.2–1.5 equiv) ensures complete consumption of the benzoic acid derivative. Catalytic DMAP (5–10 mol%) improves yields by 15–20% through intermediate stabilization. Recent advances employ polymer-supported catalysts for easier recovery and reuse.

Purification and Characterization Techniques

Chromatographic Methods

Silica gel chromatography using ethyl acetate/hexane (3:7) eluent remains the standard for lab-scale purification. Industrial processes adopt flash chromatography or recrystallization from ethanol/water mixtures.

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} (CDCl3_3) : δ 7.45 (d, J=8.6J = 8.6 Hz, 1H, ArH), 6.90 (dd, J=8.6J = 8.6, 2.4 Hz, 1H, ArH), 3.85 (s, 3H, OCH3_3), 3.70–3.40 (m, 4H, pyrrolidine).

  • HPLC Purity : >99% achieved via gradient elution (ACN/H2 _2O with 0.1% TFA).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe continuous flow systems reducing reaction times from hours to minutes. Key parameters:

  • Residence Time : 5–10 min

  • Temperature : 100°C

  • Pressure : 2–3 bar

Recent Advances and Alternative Methodologies

Enzymatic Acylation

Lipase-catalyzed reactions in aqueous media offer a green chemistry alternative, achieving 60–70% yields under mild conditions (pH 7.0, 25°C).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times to 1–2 hours while maintaining yields >80% .

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